

Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-3'-nitroacetophenone and Its Isomers

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Compound of Interest

Compound Name: 2-Bromo-3'-nitroacetophenone

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A detailed examination of the spectroscopic characteristics of **2-Bromo-3'-nitroacetophenone** and its ortho- and para-substituted isomers reveals distinct spectral fingerprints crucial for their identification and differentiation in research and drug development. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental protocols and data visualizations.

The positional isomerism of the nitro group on the acetophenone ring significantly influences the electronic environment of the molecule, leading to observable shifts in spectroscopic data. Understanding these differences is paramount for researchers in fields such as medicinal chemistry, where precise structural elucidation is fundamental. This guide aims to provide an objective comparison to aid in the unequivocal identification of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Bromo-2'-nitroacetophenone, **2-Bromo-3'-nitroacetophenone**, and 2-Bromo-4'-nitroacetophenone.

¹H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Bromo-2'-nitroacetophenone	8.21	dd	8.1, 1.2	Ar-H
7.79	td	7.5, 1.3	Ar-H	
7.68	ddd	8.1, 7.5, 1.6	Ar-H	
7.50	dd	7.5, 1.6	Ar-H	
4.30	s	-	-CH ₂ Br	
2-Bromo-3'-nitroacetophenone	Data not available in literature			
2-Bromo-4'-nitroacetophenone	8.35	d	8.8	Ar-H (ortho to NO ₂)
8.15	d	8.8	Ar-H (ortho to C=O)	
4.45	s	-	-CH ₂ Br	

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Assignment
2-Bromo-2'-nitroacetophenone[1]	194.3	C=O
145.4	Ar-C	
134.9	Ar-C	
134.8	Ar-CH	
131.3	Ar-CH	
129.1	Ar-CH	
124.5	Ar-CH	
33.9	-CH ₂ Br	
2-Bromo-3'-nitroacetophenone	Data not available in literature	
2-Bromo-4'-nitroacetophenone	Data not available in literature	

Mass Spectrometry Data

Compound	Molecular Ion (M ⁺) m/z	Key Fragmentation Peaks m/z
2-Bromo-2'-nitroacetophenone	243/245 (isotopic pattern)	164, 136, 120, 92, 76
2-Bromo-3'-nitroacetophenone[2]	243/245 (isotopic pattern)	164, 136, 120, 92, 76
2-Bromo-4'-nitroacetophenone	243/245 (isotopic pattern)	184, 166, 136, 120, 92

UV-Vis Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
2-Bromo-2'-nitroacetophenone	Data not available in literature	
2-Bromo-3'-nitroacetophenone	Data not available in literature	
2-Bromo-4'-nitroacetophenone	~260	Ethanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the solid compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe. The ionization energy was set to 70 eV. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) was observed for the molecular ion peak.

Infrared (IR) Spectroscopy

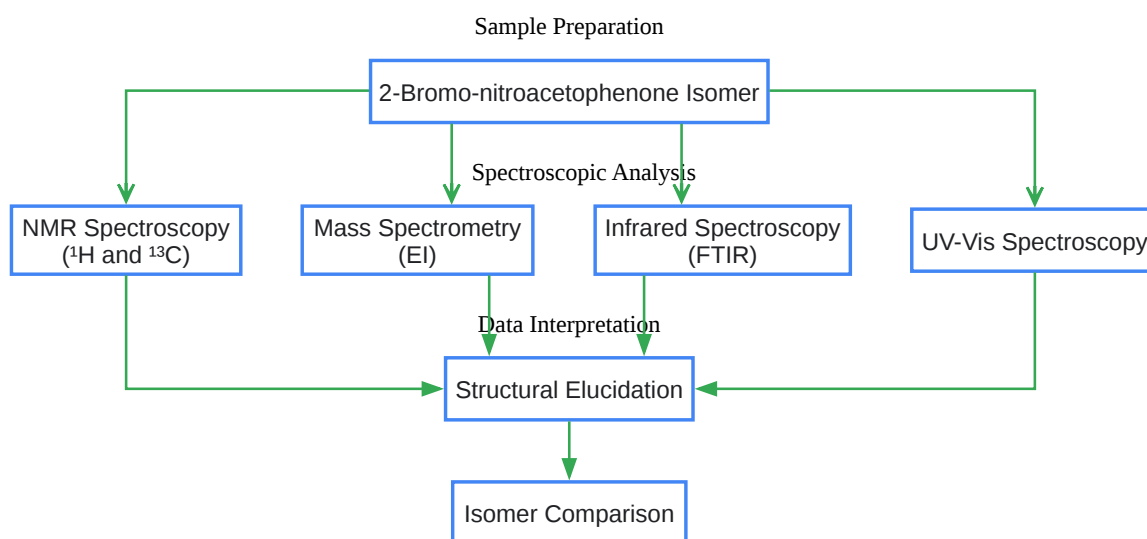
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. A small amount of the sample was ground with KBr and pressed into a thin pellet. The spectra were recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were obtained using a double-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10^{-5} M . The spectra were recorded in the wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of the **2-Bromo-3'-nitroacetophenone** isomers is depicted below.



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General workflow for spectroscopic analysis.

Potential Signaling Pathway Involvement

While specific signaling pathway involvement for **2-Bromo-3'-nitroacetophenone** and its isomers is not extensively documented, derivatives of nitroacetophenone have shown biological activities, including potential as anticancer and antimicrobial agents.[3][4] One study indicated that 2-Bromo-4'-nitroacetophenone can inactivate the enzyme cytochrome P-450c, a key enzyme in drug metabolism and steroidogenesis. This suggests a potential interaction with metabolic pathways. The general mechanism of action for many nitroaromatic compounds involves their reduction to reactive nitroso and hydroxylamino derivatives, which can then interact with cellular macromolecules.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by these compounds, leading to cellular responses.



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Hypothetical signaling pathway interaction.

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by each isomer of 2-Bromo-nitroacetophenone. The spectroscopic data and methodologies presented in this guide provide a foundational framework for such investigations.

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References

- 1. echemi.com [echemi.com]
- 2. 2-Bromo-3'-nitroacetophenone [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
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